molecular formula C26H20ClFN4O2 B2601446 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1185079-64-4

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2601446
CAS No.: 1185079-64-4
M. Wt: 474.92
InChI Key: OXPMYGFGAFENGL-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the cytokine signaling pathways of immune cells. This compound was identified as a highly effective lead structure through systematic optimization, demonstrating significant potency against JAK3 with an IC50 value of 7.2 nM and exhibiting strong anti-proliferative effects in hematopoietic cells . Its high selectivity for JAK3 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific role of JAK-STAT signaling in immunological and inflammatory processes. Researchers can utilize this compound to investigate the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the study of JAK3-dependent cancers like T-cell leukemia and lymphoma. The compound's mechanism of action involves competitively binding to the ATP-binding site of JAK3, thereby suppressing the phosphorylation and activation of downstream STAT transcription factors . This targeted inhibition allows for precise interrogation of the JAK-STAT pathway in disease models, facilitating the development of novel therapeutic strategies.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-9-10-22-20(11-16)24-25(32(22)14-23(33)30-19-7-4-6-18(28)12-19)26(34)31(15-29-24)13-17-5-2-3-8-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPMYGFGAFENGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure. For instance, a reaction between 2-chlorobenzylamine and a suitable diketone under acidic conditions can yield the pyrimidoindole core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidoindole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acylation to Form the Acetamide: The final step involves the acylation of the intermediate with 3-fluorophenylacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidoindole core, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to this pyrimido-indole derivative exhibit significant anticancer properties. The following table summarizes the anticancer activity of similar compounds against various cancer cell lines:

CompoundCell LineIC50 (μM)
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazoleSKOV-323.69
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazolePC-373.05
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazoleHeLa64.66
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazoleTHP-139.08

The mechanisms underlying the anticancer activity of this compound include:

  • Inhibition of Cell Proliferation: Indole derivatives often inhibit pathways involved in cell growth.
  • Induction of Apoptosis: Many indole derivatives trigger apoptotic pathways, leading to programmed cell death.
  • Modulation of Enzyme Activity: These compounds can act as enzyme inhibitors, affecting metabolic pathways critical for tumor growth.

Anticonvulsant Activity

Similar derivatives have been studied for their anticonvulsant properties. For instance, certain triazole derivatives have shown significant activity against seizures in rodent models, suggesting that modifications to the indole structure could yield compounds with enhanced anticonvulsant effects.

Antiviral Activity

Research has indicated that related compounds exhibit antiviral properties, particularly against viruses such as Tobacco Mosaic Virus (TMV). Some compounds demonstrated over 40% inactivation at higher doses.

Case Studies and Research Findings

A comprehensive study evaluated various indole derivatives, including those similar to the compound . The findings highlighted that structural modifications to the indole core could enhance specific biological activities, including anticancer and anticonvulsant effects.

Mechanism of Action

The mechanism by which 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrimidoindole Derivatives

The pharmacological profile of pyrimido[5,4-b]indole derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of Compound X with structurally related analogues (Table 1):

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Reference
Compound X (Target) 3-(2-chlorobenzyl), 8-methyl, N-(3-fluorophenyl)acetamide 504.93 High binding affinity to kinase targets
2-fluorophenyl analogue () 3-(2-chlorobenzyl), 8-methyl, N-(2-fluorophenyl)acetamide 504.93 Reduced bioactivity vs. 3-fluorophenyl isomer
8-Fluoro-5-(4-fluorobenzyl) derivative () 3-(2-methoxybenzyl), 8-fluoro, 5-(4-fluorobenzyl) 523.52* Enhanced crystallinity; TLR4 antagonism
Thioacetamide derivatives () 2-thioacetamide groups with varied alkyl chains (e.g., isopentyl, tert-butyl) 450–520 Selective TLR4 ligands; improved solubility
4-Methoxybenzyl analogue () 3-(4-methoxybenzyl), N-(2-chlorobenzyl) 518.98 Lower metabolic stability in vitro

*Estimated based on structural data.

Key Observations:

Fluorophenyl Positional Isomerism :

  • The 2-fluorophenyl analogue () shares identical molecular weight with Compound X but exhibits reduced bioactivity in kinase inhibition assays, likely due to steric hindrance or electronic effects from the ortho-fluorine position .
  • In contrast, the 3-fluorophenyl group in Compound X optimizes π-π stacking and hydrogen bonding in hydrophobic receptor pockets, enhancing target engagement .

Substituent Effects on Solubility and Stability :

  • The 4-methoxybenzyl variant () shows lower metabolic stability compared to Compound X , attributed to oxidative demethylation of the methoxy group in hepatic microsomes .
  • Thioacetamide derivatives () demonstrate improved aqueous solubility (logP ~2.5–3.0) due to polar sulfur atoms, whereas Compound X (logP ~3.8) prioritizes lipophilicity for membrane penetration .

Biological Target Specificity :

  • Compound X and its analogues exhibit divergent target affinities. For example, the 8-fluoro-5-(4-fluorobenzyl) derivative () shows potent TLR4 antagonism (IC₅₀ = 0.8 µM), while Compound X is selective for tyrosine kinases (IC₅₀ = 1.2 µM) .

Research Findings and Implications

  • Kinase Inhibition : Compound X outperforms its 2-fluorophenyl isomer in inhibiting Abl1 kinase (85% vs. 62% inhibition at 10 µM), underscoring the importance of fluorophenyl positioning .
  • TLR4 Selectivity : Thioacetamide derivatives () achieve >50-fold selectivity for TLR4 over TLR2, whereas Compound X lacks TLR affinity, highlighting scaffold-dependent target divergence .
  • Metabolic Stability : The 8-methyl group in Compound X reduces CYP3A4-mediated oxidation compared to the 8-fluoro analogue (t₁/₂ = 4.2 h vs. 2.8 h in human liver microsomes) .

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a derivative of indole, a significant heterocyclic system known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential anticancer properties, specifically through its interaction with iron ions within cancer cells.

  • Molecular Formula : C26H21ClN4O2
  • Molecular Weight : 456.9 g/mol
  • CAS Number : 1184976-01-9

The primary mechanism of action of this compound involves its ability to bind selectively to ferrous ions (Fe²⁺) in cancer cells. This interaction leads to a significant reduction in intracellular iron levels, which is crucial for various cellular processes such as cell respiration, DNA/RNA synthesis, and repair. The consequent decrease in iron availability results in:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and affecting the cell cycle.
  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is a desirable effect for anticancer agents.

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism
HeLa0.52Apoptosis induction and G2/M phase arrest
MCF-70.34Inhibition of tubulin polymerization
HT-290.86Induction of apoptosis

These findings indicate that the compound effectively reduces cell viability and promotes apoptotic pathways in these cancer types .

Case Studies

  • Cervical Cancer (HeLa Cells) :
    • The compound was tested on HeLa cells, showing a dose-dependent decrease in viability and significant apoptosis induction.
    • Mechanistic studies indicated that it arrests the cell cycle at the G2/M phase, similar to known tubulin inhibitors like colchicine .
  • Breast Cancer (MCF-7 Cells) :
    • In MCF-7 cells, the compound demonstrated an IC50 value of 0.34 μM, indicating strong antiproliferative activity. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest .
  • Colorectal Cancer (HT-29 Cells) :
    • The compound's efficacy against HT-29 cells was also notable, with an IC50 value of 0.86 μM. This highlights its potential as a therapeutic agent for colorectal cancer .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable bioavailability due to its selective binding to iron ions, enhancing its effectiveness within the cellular environment. However, environmental factors such as the presence of ferrous ions can significantly influence its cytotoxicity; for instance, the addition of Fe²⁺ can negate its effects .

Q & A

Q. Optimization Tips :

  • Monitor reaction pH and temperature to avoid side products (e.g., over-reduction or hydrolysis).
  • Use catalytic agents (e.g., DMAP) to enhance condensation efficiency.
  • Reference analogous protocols for nitro group reduction and benzylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : For structural elucidation of the pyrimidoindole core and substituents (e.g., 1^1H and 13^{13}C NMR).
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}).

Q. Methodological Steps :

Replicate experiments using standardized protocols.

Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based).

Perform meta-analysis of published data, noting experimental conditions .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Answer:
X-ray crystallography reveals:

  • Conformational Flexibility : Orientation of the 2-chlorobenzyl group relative to the pyrimidoindole core.
  • Intermolecular Interactions : Hydrogen bonding between the acetamide moiety and solvent/co-crystallized molecules.

Case Study :
A related indole-thiosemicarbazone derivative showed planar geometry in the crystal lattice, stabilizing π-π stacking interactions . Similar analysis can be applied to this compound.

Advanced: How can process parameters be optimized for scalable synthesis?

Answer:
Key factors include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for solubility without side reactions.
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps.
  • Flow Chemistry : Explore continuous flow systems to improve yield and reduce reaction time.

Reference CRDC classifications for chemical engineering design principles .

Advanced: What computational methods aid in structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., kinase domains).
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations : Analyze stability of ligand-receptor complexes over time.

Example :
A pyridine-based analog showed improved solubility when methoxy groups were introduced, guided by logP calculations .

Advanced: How can discrepancies between in vitro and in vivo efficacy be addressed?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability.
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility.
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites.

Refer to spectrofluorometric protocols for tracking compound stability .

Advanced: What strategies improve solubility without compromising activity?

Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups for enhanced hydrophilicity.
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing.
  • Salt Formation : Explore hydrochloride or sodium salts.

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